molecular formula C23H29N3O5S B6491783 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 898444-60-5

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6491783
CAS No.: 898444-60-5
M. Wt: 459.6 g/mol
InChI Key: BYYWWVPOKPVAMW-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.18279221 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-31-20-12-10-18(11-13-20)17-25-23(28)22(27)24-15-14-19-7-5-6-16-26(19)32(29,30)21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWWVPOKPVAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide , also known as a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H29N3O5SC_{20}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 403.53 g/mol. The structure features a piperidine ring substituted with a benzenesulfonyl group and a methoxyphenyl moiety, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, dipeptide-type compounds have shown promising results against SARS-CoV proteases, indicating that modifications in the piperidine structure can enhance inhibitory effects against viral enzymes .

Antibacterial Activity

The compound's antibacterial properties have been evaluated in various studies. Research indicates that derivatives of piperidine exhibit moderate activity against Gram-negative bacterial strains. The sulfonamide group is particularly significant in enhancing antibacterial efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes. For example, the presence of the piperidine moiety is believed to facilitate binding to target proteins, potentially inhibiting their function and leading to antiviral or antibacterial effects.

In Vitro Studies

A study conducted on related compounds demonstrated significant antiviral activity against Ebola virus (EBOV) with EC50 values in the low micromolar range. The compounds inhibited viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral fusion and entry into host cells .

CompoundEC50 (µM)Selectivity Index
25a0.6420
26a0.9310

Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with viral proteins, suggesting that structural modifications can lead to improved interactions and higher potency against viral targets .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide exhibit antibacterial properties. A study synthesized various acetamide derivatives, demonstrating moderate antibacterial activity against Gram-negative bacterial strains. These findings suggest that the sulfonamide moiety may enhance the antibacterial efficacy of the compound .

Neurological Disorders

The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Similar compounds have shown promise as muscarinic receptor antagonists, which are crucial in managing conditions such as Alzheimer's disease and other cognitive impairments . The ability to modulate neurotransmitter systems could position this compound as a candidate for further neurological research.

Synthesis and Characterization

A detailed synthesis route for similar compounds has been documented, emphasizing the importance of the piperidine and sulfonamide functionalities in achieving desired biological activities. The synthesis typically involves multi-step reactions, including alkylation and cyclization processes . Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity of synthesized derivatives.

Efficacy Studies

Efficacy studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively. For instance, compounds with similar structures were tested against various Gram-negative bacteria, showing varying degrees of inhibition based on their structural modifications .

Future Research Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how different substituents affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Animal models could provide insights into the pharmacokinetics and pharmacodynamics of this compound.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential to evaluate safety and efficacy in humans.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.